

physicochemical properties of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B038076

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate**

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of **Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate**, a heterocyclic compound belonging to the important 2-aminothiazole class. This scaffold is a key building block in medicinal chemistry, with derivatives showing promise in treating allergies, hypertension, inflammation, and various infections.^[1] This guide details its physicochemical properties, experimental protocols for its synthesis and characterization, and its role within the broader context of drug discovery.

Physicochemical Properties

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a pale yellow powder.^[2] Its core structure consists of a phenyl group and a methyl carboxylate group attached to a 2-aminothiazole ring. The compound's key identifiers include CAS Number 80625-18-9.^{[3][4]}

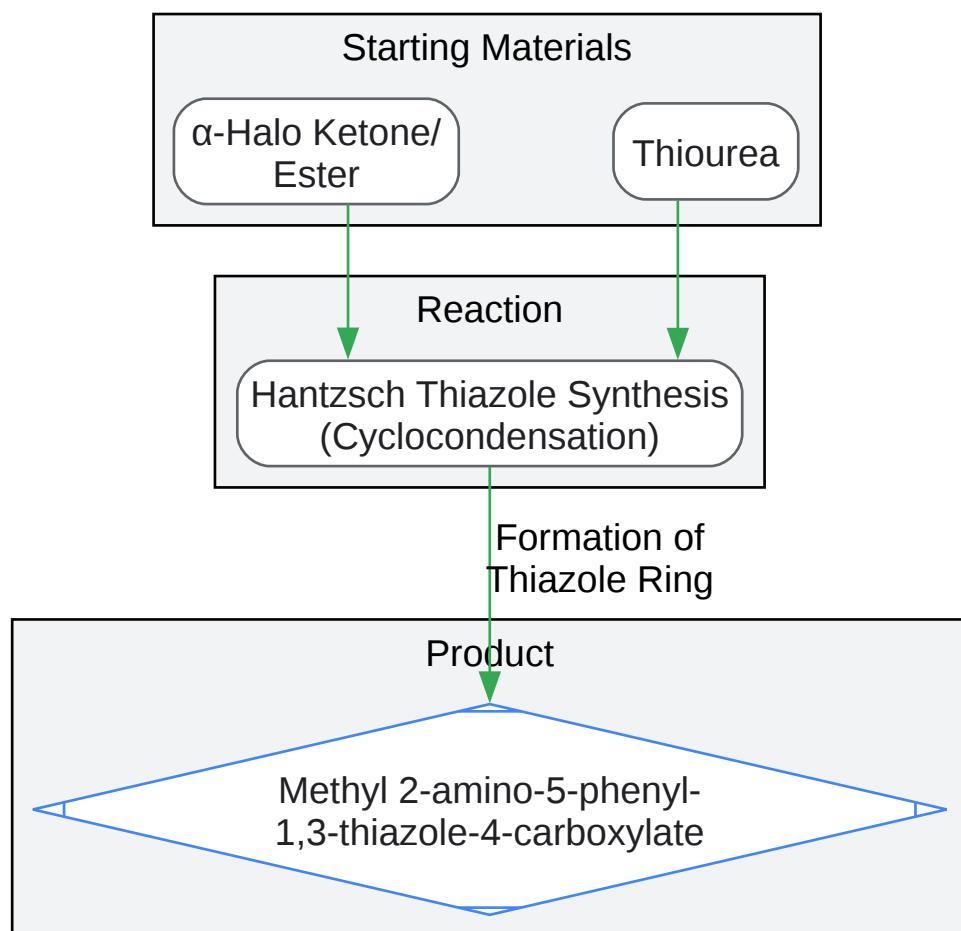
Core Physicochemical Data

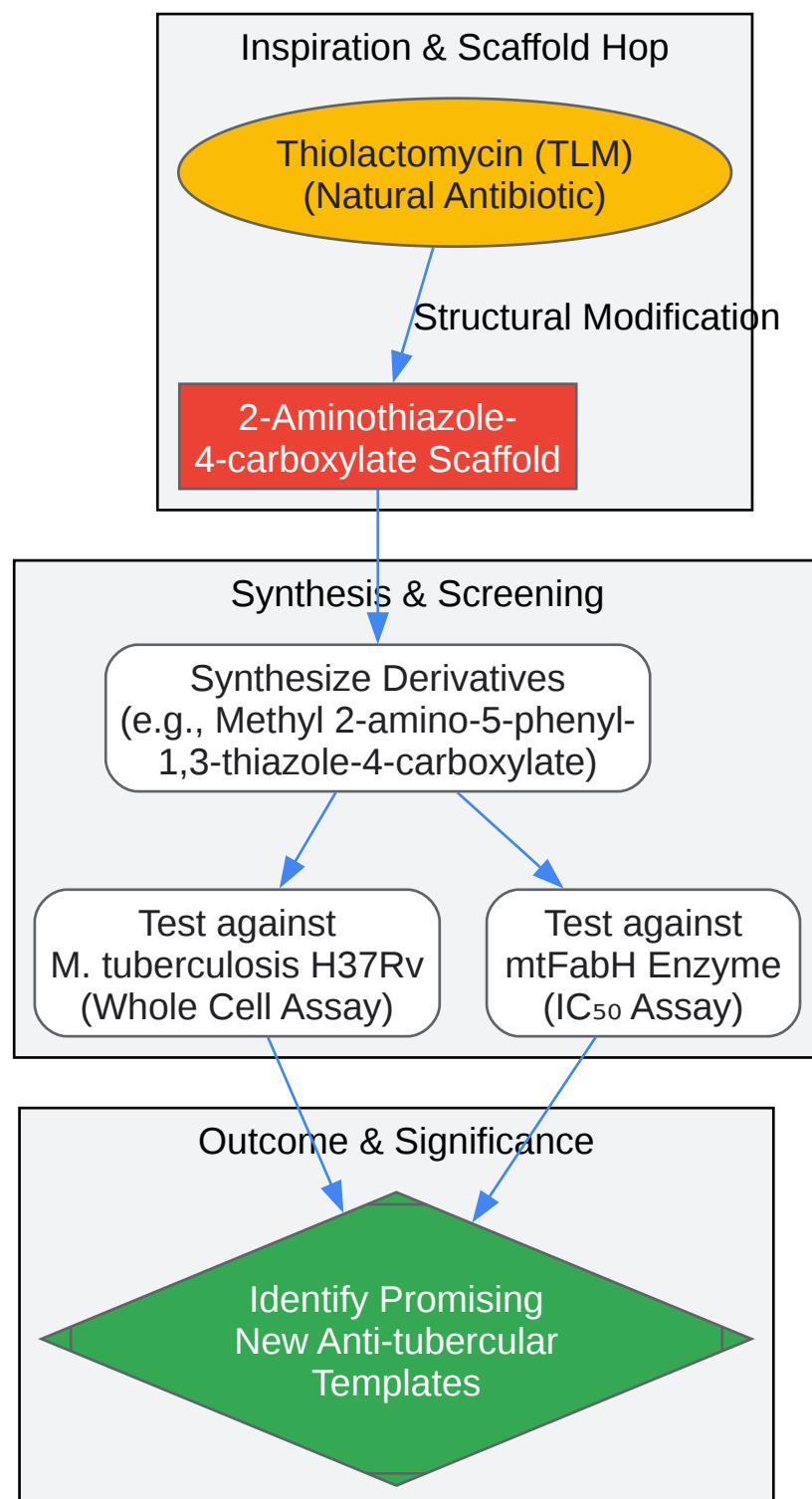
The fundamental physicochemical properties of the compound are summarized in the table below, providing a quantitative snapshot for laboratory use.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₂ S	[3][5]
Molecular Weight	234.274 g/mol	[3]
Exact Mass	234.046295 Da	[3]
Melting Point	218–221°C / 223°C	[2][3][4]
Boiling Point	442.5 ± 33.0 °C at 760 mmHg	[3]
Density	1.3 ± 0.1 g/cm ³	[3]
Flash Point	221.4 ± 25.4 °C	[3]
Refractive Index	1.632	[3]
Polar Surface Area (PSA)	94.18 Å ²	[3]
LogP (XLogP3)	1.82	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the compound. The following data has been reported from ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) analyses.[2]


Spectrum Type	Details
¹ H NMR	(270 MHz, DMSO-d ₆) δ 3.65 (s, 3H), 7.25 (s, 2H), 7.29–7.39 (m, 5H)[2]
¹³ C NMR	(270 MHz, DMSO-d ₆) δ 128.35, 128.68, 129.88, 131.65, 131.98, 137.54, 164.19, 166.13[2]
Infrared (IR)	ν_{max} (cm ⁻¹) 3411 (NH stretch, amine), 1696 (C=O stretch, conjugated ester)[2]
Mass Spec (MS)	FAB/NOBA-MS calculated for C ₁₁ H ₁₀ N ₂ O ₂ S (M+H) 235.0541, found 235.0545[2]


Experimental Protocols

The synthesis of 2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis.^[6] This involves the reaction of an α -haloketone with a thiourea or thioamide.

General Synthesis Workflow

The diagram below illustrates the general synthetic pathway for producing 2-aminothiazole-4-carboxylate derivatives.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β -Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 3. echemi.com [echemi.com]
- 4. METHYL 2-AMINO-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE, CasNo.80625-18-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookingchem.com]
- 5. METHYL 2-AMINO-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE price, buy METHYL 2-AMINO-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE - chemicalbook [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physicochemical properties of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038076#physicochemical-properties-of-methyl-2-amino-5-phenyl-1-3-thiazole-4-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com